3-Methyl-2-(1-piperidinyl)aniline
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Overview
Description
3-Methyl-2-(1-piperidinyl)aniline is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1-piperidinyl)aniline typically involves the reaction of 3-methylpiperidine with aniline derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halogenated aniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1-piperidinyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Methyl-2-(1-piperidinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1-piperidinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-piperidin-1-yl)-phenylamine: Similar structure but with different substitution patterns.
Piperidine derivatives: A broad class of compounds with varying biological activities and chemical properties
Uniqueness
3-Methyl-2-(1-piperidinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-methyl-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-10-6-5-7-11(13)12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 |
InChI Key |
MCOPUGXVOCIMGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)N2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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